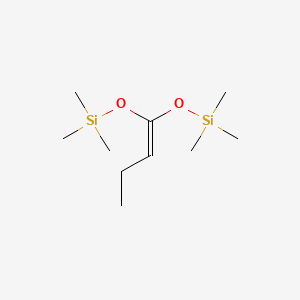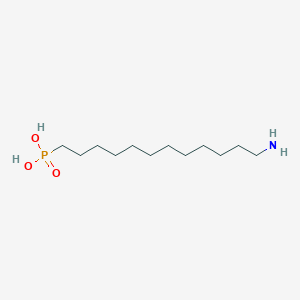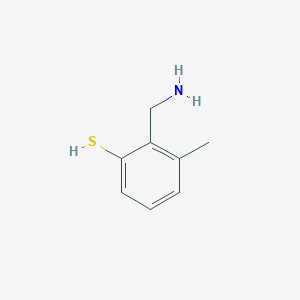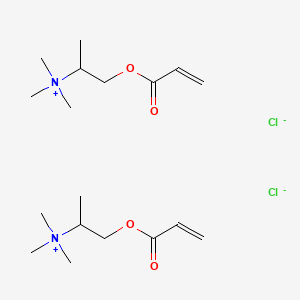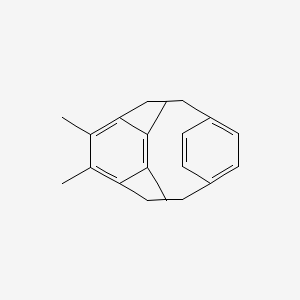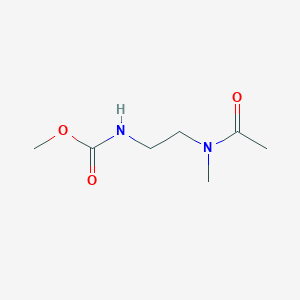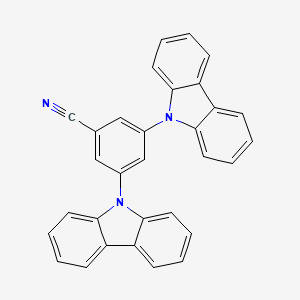
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is a quaternary ammonium salt. Quaternary ammonium salts are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with dimethyl and methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine. One common method is the reaction of (3,4-Dimethyl-5-methoxyphenyl)amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of quaternary ammonium salts.
化学反应分析
Types of Reactions: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the iodide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.
Oxidation Products: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized aromatic compounds.
科学研究应用
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It is used in the formulation of surfactants and detergents, where its ability to disrupt cell membranes is beneficial.
作用机制
The mechanism of action of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased membrane permeability. This disruption can result in cell lysis, making the compound effective as an antimicrobial agent. Additionally, the compound can interact with ion channels and transporters, affecting ion flux across the membrane.
相似化合物的比较
- (3-Hydroxypropyl)trimethylammonium iodide
- (1-Phenylcyclohexyl)trimethylammonium iodide
- (3-Indolylmethyl)trimethylammonium iodide
Comparison:
- Structural Differences: While all these compounds share the trimethylammonium group, the substituents on the phenyl ring or other parts of the molecule differ, leading to variations in their chemical and physical properties.
- Unique Properties: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is unique due to the presence of both dimethyl and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological membranes.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as phase transfer catalysis or antimicrobial activity, compared to its analogs.
属性
CAS 编号 |
63977-54-8 |
|---|---|
分子式 |
C12H20INO |
分子量 |
321.20 g/mol |
IUPAC 名称 |
(3-methoxy-4,5-dimethylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9-7-11(13(3,4)5)8-12(14-6)10(9)2;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI 键 |
XXBSNFDFXXRLKZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1C)OC)[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




